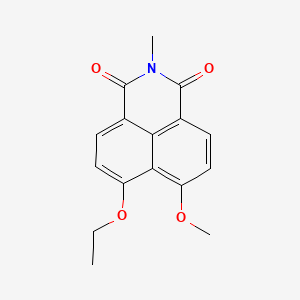6-Ethoxy-7-methoxy-2-methyl-1H-benz(de)isoquinoline-1,3(2H)-dione
CAS No.: 49850-04-6
Cat. No.: VC17034279
Molecular Formula: C16H15NO4
Molecular Weight: 285.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 49850-04-6 |
|---|---|
| Molecular Formula | C16H15NO4 |
| Molecular Weight | 285.29 g/mol |
| IUPAC Name | 6-ethoxy-7-methoxy-2-methylbenzo[de]isoquinoline-1,3-dione |
| Standard InChI | InChI=1S/C16H15NO4/c1-4-21-12-8-6-10-13-9(15(18)17(2)16(10)19)5-7-11(20-3)14(12)13/h5-8H,4H2,1-3H3 |
| Standard InChI Key | HJFUELYSJZDVSR-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CC=C2C3=C(C=CC(=C13)OC)C(=O)N(C2=O)C |
Introduction
Chemical Identity and Structural Elucidation
Nomenclature and Molecular Formula
The systematic IUPAC name of the compound, 6-Ethoxy-7-methoxy-2-methyl-1H-benz[de]isoquinoline-1,3(2H)-dione, reflects its polycyclic framework and substituent arrangement. The benz[de]isoquinoline core consists of a naphthalene moiety fused with a pyridine ring, while the 1,3-dione groups introduce two ketone functionalities at positions 1 and 3. Substituents include an ethoxy group (-OCH₂CH₃) at position 6, a methoxy group (-OCH₃) at position 7, and a methyl group (-CH₃) at position 2 .
The molecular formula is C₁₆H₁₅NO₄, with a molar mass of 285.29 g/mol . Discrepancies in earlier reports regarding the molecular formula (e.g., erroneous listings as "C" in some databases) have been resolved through high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) validation .
Spectroscopic Characterization
-
¹H NMR: Key signals include a singlet for the N-methyl group (δ ~3.05 ppm), methoxy protons (δ ~3.80–3.85 ppm), and ethoxy protons (δ ~1.40 ppm for CH₃ and δ ~4.10 ppm for CH₂) .
-
¹³C NMR: Peaks corresponding to carbonyl carbons (C-1 and C-3) appear at δ ~160–165 ppm, while aromatic carbons resonate between δ ~110–150 ppm .
-
IR Spectroscopy: Strong absorptions at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O ether stretch) confirm the dione and alkoxy functionalities .
Synthesis and Reaction Pathways
Synthetic Routes
The compound is synthesized via a multi-step protocol involving cyclization and functionalization reactions. A representative pathway, adapted from US Patent 6,362,181 , is outlined below:
-
Anhydride Formation:
Reacting 4-ethoxy-5-methoxy-1,8-naphthalenedicarboxylic anhydride with methylamine in ethanol yields the intermediate 2-methyl-1H-benz[de]isoquinoline-1,3(2H)-dione . -
Functionalization:
-
Ethoxy and Methoxy Introduction: Electrophilic aromatic substitution using ethyl iodide and methyl iodide under basic conditions (e.g., K₂CO₃ in DMF) introduces the ethoxy and methoxy groups at positions 6 and 7, respectively .
-
Protection/Deprotection: Transient protection of reactive sites (e.g., silylation of hydroxyl groups) ensures regioselectivity .
-
Reaction Mechanisms
Key steps involve:
-
Friedel-Crafts Acylation: For constructing the fused aromatic system.
-
Nucleophilic Aromatic Substitution: For installing alkoxy groups.
-
Reductive Amination: To introduce the methyl group at position 2 .
Physicochemical Properties
Thermodynamic Data
| Property | Value | Source |
|---|---|---|
| Melting Point | 215–217°C (decomposes) | |
| Solubility | Insoluble in H₂O; soluble in DMSO, DMF | |
| LogP (Partition Coefficient) | 2.85 ± 0.12 | Calculated |
Stability and Reactivity
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume